

# Application Notes and Protocols for JNJ-47965567 in a Neuropathic Pain Model

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## Compound of Interest

Compound Name: JNJ4796

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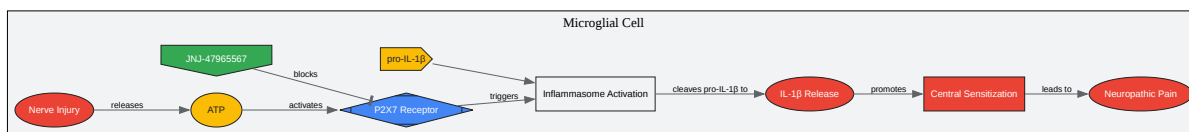
## Introduction

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is implicated in neuroinflammatory processes and has emerged as a promising therapeutic target for chronic pain conditions. Activation of the P2X7 receptor on microglia in the central nervous system is a critical step in the release of pro-inflammatory cytokines, such as interleukin-1 $\beta$  (IL-1 $\beta$ ), which contribute to the establishment and maintenance of neuropathic pain.[1] This document provides detailed protocols for the use of JNJ-47965567 in the Chung model of neuropathic pain in rats, a widely used preclinical model that mimics aspects of human neuropathic pain.

## Mechanism of Action

JNJ-47965567 exerts its analgesic effects by blocking the P2X7 receptor. In the context of neuropathic pain, nerve injury leads to a release of ATP in the spinal cord, which then activates P2X7 receptors on microglia. This activation triggers a signaling cascade culminating in the maturation and release of IL-1 $\beta$ . IL-1 $\beta$ , in turn, enhances neuronal excitability and synaptic transmission, contributing to the central sensitization that underlies neuropathic pain symptoms like allodynia (pain from a non-painful stimulus). By antagonizing the P2X7 receptor, JNJ-47965567 inhibits this neuroinflammatory cascade, thereby reducing the release of IL-1 $\beta$  and mitigating pain hypersensitivity.[1]

## Signaling Pathway



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Caption: P2X7 signaling in neuropathic pain and the inhibitory action of JNJ-47965567.

## Quantitative Data

### In Vitro Pharmacology of JNJ-47965567

Parameter	Species	System	Value
pK <sub>i</sub>	Human	Recombinant P2X7	7.9 $\pm$ 0.07
pK <sub>i</sub>	Rat	Recombinant P2X7	8.7 $\pm$ 0.07
pIC <sub>50</sub> (IL-1 $\beta$ release)	Human	Whole Blood	6.7 $\pm$ 0.07
pIC <sub>50</sub> (IL-1 $\beta$ release)	Human	Monocytes	7.5 $\pm$ 0.07
pIC <sub>50</sub> (IL-1 $\beta$ release)	Rat	Microglia	7.1 $\pm$ 0.1

Data from Bhattacharya et al., 2013.[\[1\]](#)

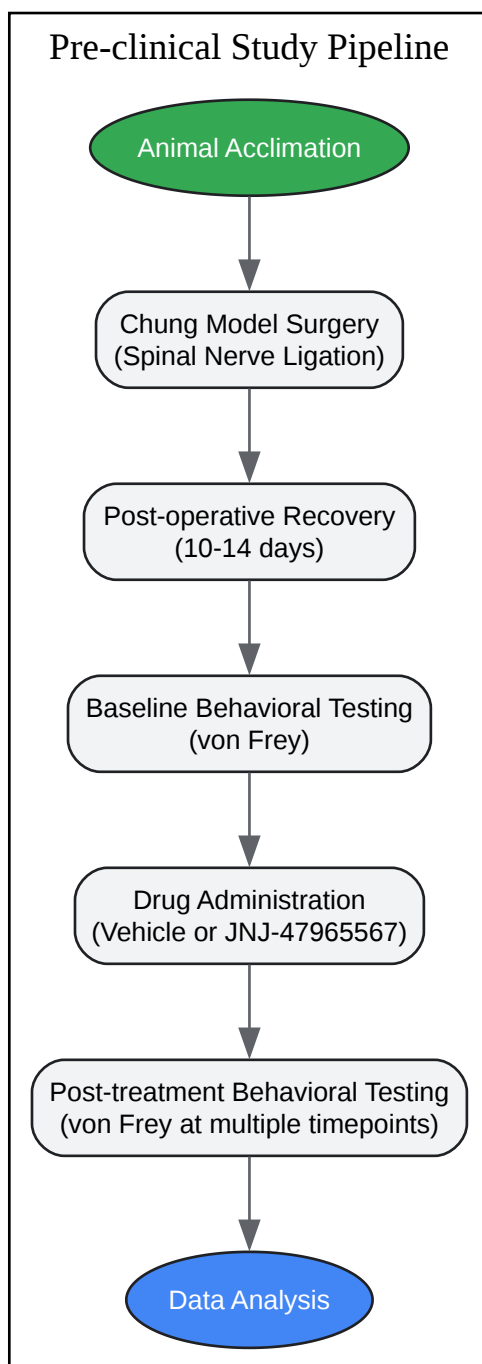
## In Vivo Efficacy in the Rat Chung Model of Neuropathic Pain

Treatment Group	Time Post-Dose (hours)	Paw Withdrawal Threshold (g)
Vehicle	0	~2.5
Vehicle	1	~2.5
Vehicle	2	~2.5
Vehicle	4	~2.5
Vehicle	6	~2.5
Vehicle	24	~2.5
JNJ-47965567 (30 mg/kg)	0	~2.5
JNJ-47965567 (30 mg/kg)	1	~7.5
JNJ-47965567 (30 mg/kg)	2	~8.0**
JNJ-47965567 (30 mg/kg)	4	~6.5
JNJ-47965567 (30 mg/kg)	6	~5.0
JNJ-47965567 (30 mg/kg)	24	~3.0

\*P < 0.05; \*\*P < 0.01 compared to vehicle. Data are approximated from the graphical representation in Bhattacharya et al., 2013.[\[1\]](#)

## Experimental Protocols

### Experimental Workflow



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Caption: Workflow for evaluating JNJ-47965567 in a neuropathic pain model.

## Chung Model of Neuropathic Pain (Spinal Nerve Ligation)

This surgical protocol is based on the method described by Kim and Chung (1992) and as utilized in the evaluation of JNJ-47965567.[1]

#### Materials:

- Male Sprague-Dawley rats (100-250 g)
- Anesthetic (e.g., isoflurane)
- Surgical instruments (scalpel, forceps, retractors)
- Silk ligature (e.g., 6-0)
- Sutures for muscle and skin closure
- Wound clips (optional for skin closure)
- Antiseptic solution and sterile saline
- Warming pad

#### Procedure:

- **Anesthesia and Preparation:** Anesthetize the rat using an appropriate anesthetic. Shave and sterilize the dorsal lumbar region. Place the animal on a warming pad to maintain body temperature throughout the surgery.
- **Incision:** Make a dorsal midline skin incision to expose the vertebrae at the L4-S2 level.
- **Exposure of Spinal Nerves:** Carefully dissect the paraspinal muscles to expose the L6 transverse process. Remove the L6 transverse process to clearly visualize the L4 to L6 spinal nerves.
- **Nerve Ligation:** Gently isolate the L5 and L6 spinal nerves from the surrounding tissue. Tightly ligate the L5 and L6 spinal nerves with a silk ligature.[2]
- **Closure:** Close the muscle layer using sutures. Close the skin incision with sutures or wound clips.

- **Post-operative Care:** Administer post-operative analgesics as per institutional guidelines. House the animals with additional bedding and monitor for signs of distress. Allow for a recovery period of 10-14 days for the development of stable mechanical allodynia before behavioral testing.

## Assessment of Mechanical Allodynia (von Frey Test)

This protocol is based on the "up-down" method described by Chaplan et al. (1994) and is a standard method for assessing tactile allodynia.

### Materials:

- von Frey filaments (calibrated set, e.g., Stoelting)
- Testing chambers with a wire mesh floor
- Data recording sheets

### Procedure:

- **Acclimation:** Place the rats in individual testing chambers on the wire mesh floor and allow them to acclimate for at least 15-30 minutes before testing.
- **Filament Application:** Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle slightly. Hold for a maximum of 6-8 seconds.
- **Positive Response:** A positive response is defined as a sharp withdrawal of the paw.
- **Threshold Determination (Up-Down Method):**
  - Begin testing with a filament in the middle of the force range (e.g., 2.0 g or handle number 4.31).
  - If there is no response, the next stimulus is with the next higher force filament.
  - If there is a positive response, the next stimulus is with the next lower force filament.

- The 50% paw withdrawal threshold is determined using a specific pattern of responses around the threshold, as detailed by Chaplan et al. (1994). This typically involves recording the responses to a series of six stimuli after the first crossover in response (from positive to negative or vice versa).
- Calculation: The 50% withdrawal threshold in grams is calculated using the formula:  $50\% \text{ g threshold} = (10^{[X_f + k\delta]} / 10,000)$ , where  $X_f$  is the value of the final von Frey filament used,  $k$  is a value from the Chaplan et al. table corresponding to the pattern of responses, and  $\delta$  is the average difference in log units between the filaments.

## Preparation and Administration of JNJ-47965567

### Materials:

- JNJ-47965567
- Vehicle: 30% (w/v) SBE- $\beta$ -cyclodextrin in sterile water
- Vortex mixer and/or sonicator
- Syringes and needles for administration (e.g., subcutaneous or intraperitoneal)

### Preparation:

- Prepare a 30% (w/v) solution of SBE- $\beta$ -cyclodextrin in sterile water.
- Suspend JNJ-47965567 in the vehicle to the desired final concentration (e.g., for a 30 mg/kg dose).
- Use a vortex mixer and/or sonicator to ensure a uniform suspension.

### Administration:

- Administer the prepared JNJ-47965567 suspension or vehicle to the rats via the desired route (e.g., subcutaneous injection).
- The volume of administration should be calculated based on the animal's body weight.

- Behavioral testing should be conducted at specified time points post-administration (e.g., 1, 2, 4, 6, and 24 hours).[1]

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## References

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